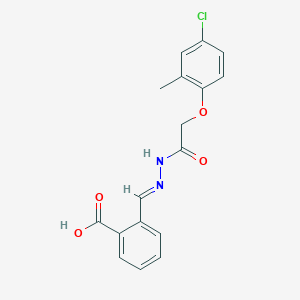
N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide, also known as MNA-715, is a chemical compound that has gained significant attention in the scientific world due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to a reduction in inflammation and pain. In agriculture, N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is believed to inhibit the growth of plant pathogens by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of various plant pathogens in vitro. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. However, one of the limitations of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide. One potential direction is to further investigate its anti-inflammatory and analgesic properties for the development of new pain and inflammation-related drugs. Another potential direction is to explore its potential as a pesticide for the development of new, environmentally friendly pesticides. Additionally, N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide could be used as a building block for the synthesis of new materials with unique properties. Overall, the potential applications of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide make it an exciting area of research for scientists in various fields.
Synthesis Methods
N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide can be synthesized by the reaction of 2-methoxy-5-nitroaniline with 4-methylphenol in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with chloroacetyl chloride to obtain N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material sciences. In medicine, N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been tested for its ability to inhibit the growth of various plant pathogens, making it a potential candidate for the development of new pesticides. In material sciences, N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-3-6-13(7-4-11)23-10-16(19)17-14-9-12(18(20)21)5-8-15(14)22-2/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXXGFBVADVBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)
![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)

![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)

![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)

![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)